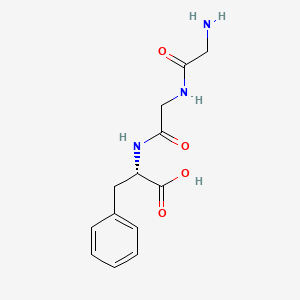

H-Gly-Gly-Phe-OH

Descripción

Propiedades

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,17)(H,16,18)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJAOGBVWCYGHZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308519 | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6234-26-0 | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, N-(N-glycylglycyl)-3-phenyl-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of H-Gly-Gly-Phe-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gly-Gly-Phe-OH, a tripeptide composed of two glycine (B1666218) residues and a phenylalanine residue, is a molecule of significant interest in pharmaceutical sciences, particularly in the burgeoning field of antibody-drug conjugates (ADCs). Its specific sequence allows for enzymatic cleavage by proteases that are often upregulated in the tumor microenvironment, making it a valuable component as a cleavable linker. Understanding the physicochemical properties of this peptide is paramount for its effective synthesis, purification, formulation, and application in targeted drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details common experimental protocols for their determination, and illustrates its mechanism of action in ADCs.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting the peptide's behavior in various chemical and biological environments.

| Property | Value | Source(s) |

| Chemical Name | Glycyl-glycyl-L-phenylalanine | [] |

| CAS Number | 6234-26-0 | [] |

| Molecular Formula | C13H17N3O4 | [] |

| Molecular Weight | 279.30 g/mol | [] |

| Appearance | White powder | [] |

| Melting Point | 228-230 °C (with decomposition) | [] |

| Boiling Point | 647.1 ± 55.0 °C (Predicted) | [] |

| Density | 1.296 ± 0.06 g/cm³ (Predicted) | [] |

| Storage Conditions | Store at -20°C | [] |

Solubility Profile

-

Aqueous Solutions: The peptide is expected to have some solubility in water, which can be influenced by pH. In acidic solutions (pH below the pI), the peptide will carry a net positive charge, and in basic solutions (pH above the pI), it will have a net negative charge, both of which can enhance solubility in aqueous media.

-

Organic Solvents: For peptides with hydrophobic residues that are difficult to dissolve in aqueous solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used as a first step, followed by gradual dilution with an aqueous buffer.[2]

Acid-Base Properties (pKa Values)

Experimentally determined pKa values for this compound are not widely published. However, the pKa values can be estimated based on the terminal functional groups, which are the primary ionizable groups in this tripeptide.

-

α-Carboxyl Group (C-terminus): The pKa is typically in the range of 2.1 to 3.5 .

-

α-Amino Group (N-terminus): The pKa is typically in the range of 7.7 to 9.1 .

The side chain of phenylalanine is non-ionizable. A study determining the acidic dissociation constants of similar dipeptides like glycylphenylalanine using potentiometric methods provides a reference for the expected pKa ranges.[3]

Experimental Protocols

The characterization of this compound relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides.[4][5]

-

Principle: The method separates the target peptide from impurities based on differences in hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase.[6][7]

-

Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector is used.[5][7]

-

Stationary Phase: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

-

Procedure:

-

Sample Preparation: Dissolve a small amount of the peptide in an appropriate solvent, often the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B). The concentration is typically in the range of 0.2 to 1.0 mg/mL.[8]

-

Injection: Inject a defined volume (e.g., 1-5 µL) of the sample solution onto the column.[8]

-

Elution: Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 60% Solvent B over 20 minutes) at a constant flow rate.[5]

-

Detection: Monitor the eluent using a UV detector at a wavelength of 214-230 nm, which is optimal for detecting the peptide bond.[4][8]

-

Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and expressing it as a percentage.[5]

-

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[4][9]

-

Principle: The peptide is ionized, and its mass-to-charge ratio (m/z) is measured.

-

Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometers are commonly used.[9][10]

-

Procedure (MALDI-TOF):

-

Sample Preparation: Mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[11]

-

Crystallization: Allow the mixture to dry and co-crystallize.[11]

-

Analysis: The plate is inserted into the mass spectrometer. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is used to determine their m/z ratio.

-

-

Data Analysis: The resulting spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound (279.30 Da), typically observed as the protonated molecule [M+H]⁺ at m/z 280.3.

Melting Point Determination

The melting point provides an indication of the purity of the peptide.

-

Principle: The temperature range over which the solid peptide transitions to a liquid is observed. Pure crystalline compounds typically have a sharp melting point range.

-

Instrumentation: A capillary melting point apparatus.

-

Procedure:

-

A small amount of the dry peptide powder is packed into a capillary tube to a height of 2-3 mm.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Solubility Assessment

A systematic approach is required to determine the solubility of a peptide.

-

Principle: The ability of the peptide to form a clear solution in a given solvent at a specific concentration is evaluated.

-

Procedure:

-

Start with a small, accurately weighed amount of the peptide.

-

Attempt to dissolve in sterile, purified water. Sonication can be used to aid dissolution.

-

If the peptide is insoluble in water, its overall charge at neutral pH should be considered. For this compound, with a basic N-terminus and an acidic C-terminus, the overall charge is near neutral.

-

For neutral or hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be tried first.[2]

-

Alternatively, if the peptide has a net positive charge (as this compound would at acidic pH), a dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA) can be used.[2]

-

If the peptide has a net negative charge (at basic pH), a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used.

-

Observe for the formation of a clear, particle-free solution.

-

pKa Determination by Potentiometric Titration

This method is used to determine the dissociation constants of the ionizable groups.

-

Principle: The pH of a peptide solution is monitored as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the midpoints of the buffering regions.[12]

-

Instrumentation: A calibrated pH meter with an electrode and a burette.

-

Procedure:

-

Dissolve a known concentration of the peptide in water.

-

To determine the pKa of the carboxyl group, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

-

To determine the pKa of the amino group, first, acidify the peptide solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.

-

Plot the pH versus the equivalents of base added.

-

The pKa values are determined from the inflection points of the resulting titration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of this compound.

Caption: Workflow for Peptide Synthesis and Characterization.

Mechanism of Action in Antibody-Drug Conjugates (ADCs)

This compound often forms part of a larger linker sequence, such as Gly-Gly-Phe-Gly (GGFG), which is designed to be cleaved by lysosomal proteases like cathepsins.[13][14] This enzymatic cleavage is a critical step for the release of the cytotoxic payload within the target cancer cell.

Caption: ADC Mechanism with a Protease-Cleavable Linker.

Conclusion

This compound possesses a defined set of physicochemical properties that are fundamental to its role in advanced drug delivery systems. While key parameters like molecular weight and melting point are well-documented, further experimental investigation into its solubility profile and pKa values would provide a more complete understanding for formulation scientists. The established protocols for peptide characterization ensure that this tripeptide can be reliably synthesized and analyzed for high-purity applications. Its function as a substrate for lysosomal proteases solidifies its importance as a cleavable linker in the design of next-generation antibody-drug conjugates, enabling targeted and controlled release of therapeutic agents.

References

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 8. almacgroup.com [almacgroup.com]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. biovera.com.au [biovera.com.au]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. iphasebiosci.com [iphasebiosci.com]

- 14. iphasebiosci.com [iphasebiosci.com]

An In-depth Technical Guide on the Physicochemical Properties of H-Gly-Gly-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular formula and weight of the tripeptide H-Gly-Gly-Phe-OH (Glycyl-glycyl-L-phenylalanine). This peptide is of significant interest in various research and development fields, including its use as a linker in antibody-drug conjugates.

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. These data are crucial for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃O₄ | [1] |

| Molecular Weight | 279.3 g/mol | [1] |

| Alternate Molecular Weight | 279.29 g/mol | [2] |

| CAS Number | 6234-26-0 | [1] |

Structural Composition

This compound is a tripeptide, meaning it is composed of three amino acid residues linked by peptide bonds. The sequence of these amino acids dictates its chemical properties and biological activity.

Caption: Logical relationship of the amino acid components of this compound.

Experimental Protocols

While this guide focuses on the fundamental molecular properties, any experimental determination of these values would typically involve the following standard methodologies:

-

Mass Spectrometry (MS): To determine the molecular weight with high accuracy. A sample of this compound would be ionized and the mass-to-charge ratio of the resulting ions measured. This technique provides a precise molecular weight, confirming the peptide's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the sequence of amino acids. 1H and 13C NMR spectra would provide information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment.

-

Elemental Analysis: To determine the empirical formula by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen. The results would be compared to the theoretical percentages calculated from the proposed molecular formula.

The data presented in this guide are based on established and verified sources, providing a reliable foundation for researchers and professionals working with this compound.

References

A Technical Guide to the Synthesis and Discovery of Glycyl-glycyl-L-phenylalanine (Gly-Gly-Phe)

Abstract: This technical guide provides a comprehensive overview of the tripeptide Glycyl-glycyl-L-phenylalanine (Gly-Gly-Phe). It is intended for researchers, scientists, and professionals in drug development. The document details the common methodologies for its chemical synthesis, with a focus on Solid-Phase Peptide Synthesis (SPPS). It includes detailed experimental protocols, representative analytical data, and a discussion of the peptide's significance as a fundamental building block in biochemical and pharmaceutical research.

Introduction to Glycyl-glycyl-L-phenylalanine

Glycyl-glycyl-L-phenylalanine (Gly-Gly-Phe) is a tripeptide composed of two glycine (B1666218) residues and one L-phenylalanine residue. As a simple peptide, it serves as a fundamental building block and structural motif in larger, more complex proteins and bioactive peptides. Its structure, featuring the flexible glycine residues and the aromatic, hydrophobic L-phenylalanine, makes it a valuable tool in various research applications, from enzyme substrate studies to drug delivery research. The synthesis of such small peptides has been refined over decades, with methods like Solid-Phase Peptide Synthesis (SPPS) allowing for efficient and high-purity production.[1][2]

Discovery and Significance

While there is no singular "discovery" event for a fundamental tripeptide like Gly-Gly-Phe, its significance arises from its identity as a constituent of larger, biologically active peptides and its use in foundational biochemical research. Peptides containing the Gly-Gly-Phe sequence, such as the enkephalinase inhibitor Gly-Gly-Phe-Leu, have been synthesized to study enzyme activity and develop therapeutic agents.[3] The relative simplicity of Gly-Gly-Phe also makes it an ideal model for studying peptide structure, folding, and interactions with biological macromolecules. Its synthesis is a classic example used to demonstrate the principles of peptide chemistry.

Chemical Synthesis of Gly-Gly-Phe

The synthesis of Gly-Gly-Phe can be accomplished through two primary methods: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).[4][5] While solution-phase was the original method, SPPS, developed by Bruce Merrifield, has become the standard for its efficiency, ease of purification, and amenability to automation.[6] The most common strategy for SPPS utilizes Fmoc (9-fluorenylmethoxycarbonyl) for temporary Nα-amino group protection.[7]

General Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide is assembled sequentially while the C-terminal amino acid is covalently anchored to an insoluble polymer resin.[1] The process involves repeated cycles of deprotection of the Nα-amino group and coupling of the next protected amino acid until the desired sequence is complete.[2] Excess reagents and by-products are easily removed by simple filtration and washing of the resin, which is a major advantage over solution-phase methods.[7]

The overall workflow for the synthesis of Gly-Gly-Phe via Fmoc-SPPS is illustrated below.

Detailed Experimental Protocol: Fmoc-SPPS

This protocol describes the manual synthesis of Gly-Gly-Phe on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

-

Rink Amide MBHA Resin

-

Fmoc-L-Phe-OH

-

Fmoc-Gly-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

Piperidine (B6355638), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Deionized water

Protocol Steps:

-

Resin Preparation and First Amino Acid Loading:

-

Place Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

-

Drain the DMF.

-

Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat once.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Coupling: In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Add this pre-activated solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

-

-

Peptide Chain Elongation (Glycine 1):

-

Deprotection: Add 20% piperidine in DMF to the resin-bound phenylalanine. Agitate for 10 minutes, drain, and repeat.

-

Wash the resin thoroughly with DMF (5x).

-

Coupling: Add a pre-activated solution of Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF to the resin.

-

Agitate for 1 hour. Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Peptide Chain Elongation (Glycine 2):

-

Repeat the deprotection and coupling steps from step 2, using Fmoc-Gly-OH as the amino acid to be coupled.

-

-

Final Deprotection, Cleavage, and Purification:

-

After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.

-

Wash the resin with DMF (5x) and DCM (5x), then dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of ACN/water and purify using reverse-phase HPLC on a C18 column.

-

Lyophilize the pure fractions to obtain the final Gly-Gly-Phe product as a white powder.

-

Quantitative and Analytical Data

The successful synthesis of Gly-Gly-Phe is confirmed through various analytical techniques. The following tables summarize the key physicochemical properties and representative analytical data obtained from a typical synthesis.

Table 1: Physicochemical Properties of Glycyl-glycyl-L-phenylalanine

| Property | Value | Reference |

| CAS Number | 6234-26-0 | [8] |

| Molecular Formula | C₁₃H₁₇N₃O₄ | [8] |

| Molecular Weight | 279.30 g/mol | [8] |

| Appearance | White to off-white powder | - |

| Purity (HPLC) | >99% | [8] |

Table 2: Representative Synthesis and Characterization Data

| Parameter | Typical Value | Method/Instrument |

| Synthesis Scale | 0.1 mmol | Manual SPPS |

| Crude Yield | 85-95% | Gravimetric |

| Purified Yield | 60-75% | Gravimetric (post-HPLC) |

| Purity | >99.5% | RP-HPLC (220 nm) |

| Identity Confirmation | [M+H]⁺ = 280.13 | ESI-Mass Spectrometry |

Conclusion

Glycyl-glycyl-L-phenylalanine is a fundamental tripeptide that is readily synthesized in high purity using standard Fmoc-based solid-phase peptide synthesis protocols. Its importance lies not in its own intrinsic biological activity, but in its role as a key structural component of larger peptides and as a model compound for biophysical and biochemical studies. The detailed methodology provided in this guide offers a robust framework for the production and analysis of Gly-Gly-Phe, enabling its use in a wide array of scientific and drug development applications.

References

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. GLYCYL-GLYCYL-L-PHENYLALANINE | 6234-26-0 | INDOFINE Chemical Company [indofinechemical.com]

The Biological Role of Gly-Gly-Phe Tripeptide in Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-Glycyl-Phenylalanine (Gly-Gly-Phe) is a molecule of significant interest in biomedical research and drug development. While its primary roles are well-established as a critical component of cleavable linkers in Antibody-Drug Conjugates (ADCs) and as a structural motif within endogenous opioid peptides, its intrinsic biological activity as a standalone molecule is less understood. This technical guide provides a comprehensive overview of the known biological roles of Gly-Gly-Phe, focusing on its involvement in targeted drug delivery and neuropeptide metabolism. We present quantitative data on its enzymatic cleavage, detail relevant experimental protocols, and utilize visualizations to illustrate the cellular pathways in which it participates. This guide also highlights the current knowledge gaps regarding the direct signaling capabilities of the Gly-Gly-Phe tripeptide, offering a foundation for future research in this area.

Introduction

Gly-Gly-Phe is a simple tripeptide composed of two glycine (B1666218) residues and a C-terminal phenylalanine. Its structure imparts a combination of flexibility, due to the glycine residues, and hydrophobicity from the phenylalanine side chain. This unique composition has led to its adoption in various biomedical applications, most notably in the design of sophisticated drug delivery systems. Furthermore, its presence in endogenous neuropeptides underscores its significance in physiological processes. This guide will delve into the multifaceted roles of Gly-Gly-Phe, providing a technical resource for researchers exploring its utility in cellular pathways and therapeutic design.

Role in Antibody-Drug Conjugates (ADCs)

A primary and well-documented role of the Gly-Gly-Phe sequence is as a substrate for lysosomal proteases, making it an effective cleavable linker in the design of ADCs. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.

Mechanism of Action:

-

Targeting: The ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell via endocytosis and trafficked to the lysosome.

-

Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly-Phe linker.

-

Drug Release: This cleavage releases the cytotoxic payload, which can then exert its cell-killing effect.

The specificity of this cleavage within the tumor cell's lysosome minimizes off-target toxicity, a critical advantage of this technology.

Role in Neuropeptide Metabolism

The Gly-Gly-Phe sequence is a core structural component of the endogenous opioid peptides known as enkephalins. Specifically, Met-enkephalin has the sequence Tyr-Gly-Gly-Phe-Met, and Leu-enkephalin is Tyr-Gly-Gly-Phe-Leu.[1] These pentapeptides act as neurotransmitters and neuromodulators, playing a crucial role in pain perception and emotional regulation.[1]

The biological activity of enkephalins is terminated by enzymatic degradation. The Gly-Gly-Phe motif is a target for several peptidases, including:

-

Cathepsin L: This lysosomal cysteine protease has been shown to cleave the Gly-Gly bond in enkephalins.[2]

-

Cathepsin B: This enzyme can cleave the Gly-Phe bond in enkephalin-related peptides.[2]

The breakdown of enkephalins by these enzymes regulates their signaling duration and intensity in the central nervous system.

Quantitative Data

Quantitative data on the standalone Gly-Gly-Phe tripeptide is scarce in the literature. However, studies on the enzymatic cleavage of enkephalins provide some insight into the interaction of the Gly-Gly-Phe sequence with proteases.

| Enzyme | Substrate | Cleavage Site | Km (μM) | kcat (min-1) | Reference |

| Cathepsin L | Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu) | Gly-Gly | 82.5 | 2034 | [2] |

| Cathepsin B | Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu) | Gly-Phe | Low Affinity | - | [2] |

Note: The data for Cathepsin B indicates low-affinity cleavage, and specific kinetic parameters were not provided in the cited source.

Intrinsic Biological Activity: A Knowledge Gap

A thorough review of the current scientific literature reveals a significant gap in the understanding of the intrinsic biological activity of the standalone Gly-Gly-Phe tripeptide. There is a lack of studies investigating whether this tripeptide can directly bind to cellular receptors or independently modulate intracellular signaling pathways to elicit a physiological response. Future research should aim to address these questions to fully elucidate the complete biological profile of Gly-Gly-Phe.

Experimental Protocols

While specific protocols for studying the standalone Gly-Gly-Phe tripeptide are not widely published, the following are detailed methodologies for key experiments that can be adapted for its characterization.

Peptide Synthesis and Purification

Objective: To synthesize and purify Gly-Gly-Phe for use in biological assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a pre-loaded Phenylalanine resin (e.g., Fmoc-Phe-Wang resin).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of Phenylalanine using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Gly-OH) using a coupling reagent such as HBTU/DIPEA in DMF and add it to the resin to form the peptide bond.

-

Repeat: Repeat the deprotection and coupling steps for the final Glycine residue.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Gly-Gly-Phe using mass spectrometry and analytical HPLC.

In Vitro Enzyme Cleavage Assay

Objective: To determine the kinetic parameters of Gly-Gly-Phe cleavage by a specific protease (e.g., Cathepsin B or L).

Methodology:

-

Reagents:

-

Purified Gly-Gly-Phe tripeptide

-

Purified enzyme (e.g., recombinant human Cathepsin B)

-

Assay buffer (specific to the enzyme's optimal pH and conditions)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

-

Assay Setup:

-

Prepare a series of dilutions of the Gly-Gly-Phe substrate in the assay buffer.

-

In a microplate, add the enzyme solution to each well.

-

Initiate the reaction by adding the different concentrations of the substrate to the wells.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Time-Course Analysis:

-

At various time points, stop the reaction in designated wells by adding the quenching solution.

-

-

Quantification:

-

Analyze the reaction mixture using RP-HPLC to separate and quantify the intact substrate and the cleavage products.

-

-

Data Analysis:

-

Plot the initial reaction velocity (rate of product formation) against the substrate concentration.

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Cell Viability/Cytotoxicity Assay

Objective: To assess whether standalone Gly-Gly-Phe has any effect on cell viability.

Methodology: MTT Assay

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow the cells to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the Gly-Gly-Phe tripeptide. Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

The Gly-Gly-Phe tripeptide serves as a versatile and crucial component in the fields of targeted cancer therapy and neurobiology. Its role as a protease-cleavable linker in ADCs is well-established and represents a successful strategy for enhancing the therapeutic index of potent cytotoxic agents. Furthermore, its presence within the enkephalin sequence highlights its importance in the metabolic regulation of endogenous opioid signaling. However, the intrinsic bioactivity of the standalone Gly-Gly-Phe tripeptide remains an open area for investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the direct cellular effects of this intriguing molecule, potentially uncovering novel biological functions and therapeutic applications. Further studies are warranted to bridge the current knowledge gap and fully understand the complete cellular role of Gly-Gly-Phe.

References

An In-depth Technical Guide to H-Gly-Gly-Phe-OH Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of H-Gly-Gly-Phe-OH and its structural analogs and derivatives. This class of tripeptides and their mimetics have garnered significant interest in drug development, particularly as enzyme-cleavable linkers in antibody-drug conjugates (ADCs) and as modulators of various biological pathways.

Introduction to this compound and Its Significance

The tripeptide this compound, composed of two glycine (B1666218) residues and a C-terminal phenylalanine, serves as a versatile scaffold in medicinal chemistry.[1] The glycine residues impart flexibility, while the phenylalanine residue, with its bulky and aromatic side chain, can engage in hydrophobic and π-π stacking interactions with biological targets such as enzymes and receptors.[1] This simple yet distinct structure makes it an attractive building block for creating more complex peptides and peptidomimetics with tailored biological activities.[1]

A primary application of Gly-Gly-Phe and related sequences is in the design of enzyme-cleavable linkers for ADCs.[1] These linkers connect a monoclonal antibody to a cytotoxic payload and are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells.[2] This targeted release of the payload enhances the therapeutic window of the drug by maximizing its efficacy at the tumor site while minimizing off-target toxicity.[2]

Beyond their role as linkers, structural analogs of Gly-Gly-Phe have been explored as bioactive molecules in their own right, for instance, as modulators of opioid receptors.[3] The exploration of structure-activity relationships (SAR) within this class of peptides is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through solid-phase peptide synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach due to its mild deprotection conditions.[4][5] The synthesis typically proceeds from the C-terminus to the N-terminus on a solid support, such as a Wang or Rink Amide resin.[4]

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A general workflow for the synthesis of a tripeptide like this compound is outlined below. This process involves repetitive cycles of deprotection and coupling.

A more detailed experimental protocol for the synthesis of a generic tripeptide using the Merrifield (Boc) method is provided in the Experimental Protocols section.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on their specific amino acid sequence and any modifications. Key areas of biological activity include enzyme inhibition and receptor modulation.

Enzyme Inhibition

The GGFG tetrapeptide sequence is a well-known substrate for the lysosomal cysteine protease Cathepsin L, and to a lesser extent, Cathepsin B.[2] This enzymatic cleavage is a critical step in the payload release mechanism of several ADCs.[2] The kinetic parameters of this cleavage are crucial for designing linkers with optimal release profiles.

| Linker Sequence | Target Enzyme | kcat/KM (M⁻¹s⁻¹) | Notes |

| GGFG | Cathepsin L | High | Efficiently cleaved, leading to payload release.[2] |

| GGFG | Cathepsin B | Low | Minimal cleavage compared to Cathepsin L.[2] |

| Val-Cit | Cathepsin B | High | A commonly used dipeptide linker for Cathepsin B-mediated cleavage. |

Note: Specific kinetic values can vary depending on the experimental conditions and the nature of the attached payload.

While this compound itself is not a primary target for caspases, the principles of peptide-based enzyme targeting can be applied to the design of caspase inhibitors or substrates by modifying the sequence. Caspase-3, a key executioner caspase in apoptosis, recognizes the DEVD (Asp-Glu-Val-Asp) sequence.[6] The development of peptide-based caspase-3 inhibitors often involves incorporating a warhead (e.g., aldehyde, fluoromethylketone) onto a peptide scaffold that mimics the preferred substrate sequence.

Receptor Modulation

Structural mimetics of the Phe-Gly dipeptide have been incorporated into analogs of dermorphin (B549996), a potent μ-opioid receptor agonist.[3] These studies provide valuable SAR data on how modifications to the peptide backbone affect receptor binding and signaling.

| Compound | Target Receptor | IC50 (nM) | Agonist/Antagonist |

| Dermorphin | μ-opioid | 6.2 | Agonist |

| Dermorphin Analog (Mimetic 1) | μ-opioid | 12 | Agonist |

| Dermorphin Analog (Mimetic 2) | μ-opioid | 31 | Agonist |

Data from a study on Phe-Gly mimetics in dermorphin analogs.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and its analogs in the context of ADCs is through targeted drug delivery and intracellular payload release.

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis. It then traffics to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B and L, lead to the cleavage of the Gly-Gly-Phe-containing linker.[2] The released cytotoxic payload can then diffuse into the cytoplasm and nucleus to exert its cell-killing effect, often by inducing apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound analogs.

Solid-Phase Synthesis of Val-Phe-Gly (Boc Strategy)

This protocol outlines the steps for the synthesis of a tripeptide using the Boc (tert-butyloxycarbonyl) protection strategy.

-

Protection of the C-terminal amino acid (Glycine): The carboxylic acid group of glycine is protected as a methyl ester by treatment with methanol (B129727) in an acidic medium.[5]

-

Protection of the N-terminal amino acid of the dipeptide (Phenylalanine): The carboxylic acid group of phenylalanine is also protected as a methyl ester.[5]

-

Coupling of the first two amino acids: The Boc-protected phenylalanine is coupled to the glycine methyl ester using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[5]

-

Deprotection of the dipeptide: The Boc group is removed from the N-terminus of the Phe-Gly dipeptide using an acid, such as trifluoroacetic acid (TFA).[5]

-

Protection of the N-terminal amino acid (Valine): The amino group of valine is protected with a Boc group using Boc anhydride.[5]

-

Coupling of the final amino acid: The Boc-protected valine is coupled to the deprotected Phe-Gly dipeptide using DCC.[5]

-

Final deprotection: Both the N-terminal Boc group and the C-terminal methyl ester are removed to yield the final tripeptide, Val-Phe-Gly.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of peptide-drug conjugates on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., an ADC with a Gly-Gly-Phe linker) and control compounds (e.g., unconjugated antibody, free payload). Incubate for a specified period (e.g., 72 hours).[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Aspirate the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Opioid Receptor Binding Assay

This protocol is used to determine the binding affinity of peptide analogs to opioid receptors.

-

Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest (e.g., μ-opioid receptor).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test peptide.[8]

-

Incubation and Filtration: Allow the binding reaction to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide. Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound and its structural analogs represent a versatile and important class of peptides in drug discovery and development. Their utility as enzyme-cleavable linkers in ADCs has been well-established, contributing to the development of more targeted and effective cancer therapies. Furthermore, the exploration of their intrinsic biological activities, such as opioid receptor modulation, highlights their potential as standalone therapeutic agents or as starting points for the design of novel peptidomimetics. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action, as facilitated by the data and protocols presented in this guide, is essential for harnessing the full therapeutic potential of this promising class of compounds.

References

- 1. Design, synthesis, and evaluation of Phe-Gly mimetics: heterocyclic building blocks for pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dokumen.pub [dokumen.pub]

- 3. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Predicting the Three-Dimensional Conformation of H-Gly-Gly-Phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Gly-Phe-OH, composed of two glycine (B1666218) residues and a C-terminal phenylalanine, serves as a fundamental model for understanding peptide structure and dynamics. Its conformational landscape is of significant interest in fields ranging from computational chemistry to drug development, where similar motifs can act as linkers or bioactive components.[] This technical guide provides an in-depth analysis of the predicted three-dimensional structure of this compound, detailing the computational and experimental methodologies employed for its characterization. It summarizes key quantitative data, outlines experimental protocols, and visualizes complex workflows to offer a comprehensive resource for researchers.

Predicted Conformational Landscape

The three-dimensional structure of this compound is not defined by a single static conformation but rather by a dynamic equilibrium of several low-energy states. The flexibility of the glycine residues, which lack a side chain, allows for a broader range of accessible backbone dihedral angles (φ and ψ) compared to other amino acids.[2] However, the bulky phenyl side chain of the C-terminal phenylalanine imposes significant steric constraints, influencing the overall fold.

Computational studies on analogous tripeptides, such as Gly-Phe-Gly and Gly-Gly-Gly, suggest that the conformational preferences of this compound are likely dominated by folded structures, such as β-turns and γ-turns.[3][4] These compact structures are stabilized by intramolecular hydrogen bonds. In aqueous solution, the peptide is expected to adopt conformations that balance these internal interactions with solvation effects. Molecular dynamics simulations of similar tripeptides have shown that specific turn types can be preferentially populated.[5][6]

Key Conformational Parameters

The conformation of a peptide is primarily defined by its backbone dihedral angles (φ, ψ) and the side-chain dihedral angle (χ) of the phenylalanine residue. The planarity of the peptide bond restricts rotation, making φ and ψ the main determinants of the backbone fold.[7]

Table 1: Predicted Dihedral Angles for Dominant Conformers of this compound

| Residue | Dihedral Angle | Predicted Range (β-turn Type I) | Predicted Range (γ-turn) |

| Gly (1) | φ | -60° to -90° | +70° to +90° |

| ψ | -30° to -60° | -60° to -80° | |

| Gly (2) | φ | -90° to -120° | +70° to +90° |

| ψ | +80° to +120° | -60° to -80° | |

| Phe (3) | φ | -80° to -110° | -80° to -110° |

| ψ | +10° to +40° | +20° to +50° | |

| χ1 | -60° (g-), 180° (t), +60° (g+) | -60° (g-), 180° (t), +60° (g+) |

Note: These values are illustrative and based on typical dihedral angles for common turn structures in peptides. Actual values would be determined through detailed computational and experimental analysis.

Methodologies for 3D Structure Determination

A combination of computational modeling and experimental validation is essential for accurately determining the three-dimensional structure of this compound.

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide a powerful tool for exploring the conformational space of peptides at an atomic level.[8][9]

-

System Setup:

-

The initial 3D structure of this compound is built using molecular modeling software (e.g., PyMOL, Avogadro).

-

The peptide is placed in a periodic box of a chosen water model (e.g., TIP3P, SPC/E) to simulate an aqueous environment.

-

Counter-ions are added to neutralize the system.

-

-

Force Field Selection:

-

An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic potentials.

-

-

Energy Minimization:

-

The system's energy is minimized to remove any steric clashes or unfavorable geometries in the initial structure.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the peptide.

-

-

Production Run:

-

A long-timescale simulation (nanoseconds to microseconds) is run to sample a wide range of conformational states.

-

-

Analysis:

-

The trajectory is analyzed to identify dominant conformations, calculate dihedral angle distributions, and determine potential hydrogen bonding patterns.

-

Experimental Determination and Validation

Experimental techniques are crucial for validating computational predictions and providing high-resolution structural information.

X-ray crystallography can provide a static, high-resolution picture of the peptide's conformation in the crystalline state.

-

Crystallization:

-

The this compound peptide is purified to a high degree.

-

A screening of various crystallization conditions (e.g., pH, temperature, precipitating agents) is performed to obtain well-ordered single crystals.

-

-

Data Collection:

-

A suitable crystal is mounted and exposed to a focused beam of X-rays.

-

The diffraction pattern is recorded as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The phases of the diffracted X-rays are determined.

-

An initial electron density map is calculated.

-

An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data.[10]

-

Table 2: Representative X-ray Crystallography Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Resolution (Å) | 1.2 |

| R-factor / R-free | 0.18 / 0.21 |

| Bond Lengths (RMSD, Å) | 0.005 |

| Bond Angles (RMSD, °) | 1.2 |

Note: This is example data. The actual crystallographic parameters would be determined from the diffraction experiment.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic nature.

-

Sample Preparation:

-

The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or an organic solvent).

-

For certain experiments, isotopic labeling (¹³C, ¹⁵N) of the peptide may be required.

-

-

Data Acquisition:

-

A series of 1D and 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of a residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

-

-

Structure Calculation:

-

The NMR signals are assigned to specific atoms in the peptide.

-

Distance and dihedral angle restraints are derived from the NMR data.

-

A family of structures consistent with the experimental restraints is calculated using software like CYANA or XPLOR-NIH.

-

Conclusion

The prediction of the three-dimensional structure of this compound relies on a synergistic approach combining computational modeling and experimental validation. While computational methods like molecular dynamics simulations can explore the conformational landscape and identify probable low-energy structures, experimental techniques such as X-ray crystallography and NMR spectroscopy are indispensable for providing high-resolution data to confirm and refine these predictions. The inherent flexibility of the glycine residues coupled with the steric influence of the C-terminal phenylalanine likely results in a dynamic equilibrium of folded conformations, such as β- and γ-turns. A thorough characterization of this structural ensemble is critical for understanding the peptide's biological activity and for its potential application in drug design and development.

References

- 2. Computational studies of glycine-rich-loop conformational dynamics | UiT [en.uit.no]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the gas-phase glycine tripeptide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The preferred conformation of the tripeptide Ala-Phe-Ala in water is an inverse gamma-turn: implications for protein folding and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Experimental 3D Protein Structures [bmsc.washington.edu]

An In-depth Technical Guide to the Stability of Gly-Gly-Phe Peptide in Aqueous Solutions Under Various pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of the tripeptide Glycyl-Glycyl-Phenylalanine (Gly-Gly-Phe) in aqueous solutions across a range of pH conditions. Understanding the degradation pathways and kinetics of peptides is crucial for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and safety. This document details the primary degradation mechanisms, presents estimated kinetic data, and provides robust experimental protocols for stability assessment.

Introduction to Gly-Gly-Phe Stability

Gly-Gly-Phe is a simple tripeptide that serves as a valuable model for understanding the degradation of more complex peptide-based therapeutics. The stability of peptides in aqueous formulations is a critical quality attribute, with pH being one of the most influential factors governing degradation rates and pathways. The primary mechanisms of non-enzymatic degradation for peptides like Gly-Gly-Phe in aqueous solutions are hydrolysis of the peptide bonds and intramolecular aminolysis.

Primary Degradation Pathways of Gly-Gly-Phe

The degradation of Gly-Gly-Phe is primarily governed by two competing, pH-dependent mechanisms:

-

Scission (Direct Hydrolysis): This pathway involves the direct nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the peptide bond, leading to its cleavage. This results in the formation of smaller peptide fragments and constituent amino acids. For Gly-Gly-Phe, scission can occur at either of the two peptide bonds, yielding Gly-Gly and Phenylalanine, or Glycine and Gly-Phe. This pathway is generally favored under strongly acidic or basic conditions.

-

Backbiting (Intramolecular Aminolysis): This mechanism involves the nucleophilic attack of the N-terminal amino group of the peptide on one of the subsequent peptide bonds. In the case of Gly-Gly-Phe, this can lead to the formation of cyclic dipeptides, also known as diketopiperazines (DKPs). The most likely DKP to form from the N-terminus is cyclo(Gly-Gly). This pathway is often significant at neutral and slightly alkaline pH.

The interplay between these pathways is dictated by the pH of the solution, which influences the protonation state of the N-terminal amine and the concentration of hydroxide ions.

pH-Rate Profile and Quantitative Stability Data

The pH-rate profile for a typical peptide exhibits a "U" shape, with the highest stability (lowest degradation rate) in the mid-pH range (typically pH 4-6) and increased degradation at lower and higher pH values.

Table 1: Estimated Degradation Rate Constants and Half-Lives of Gly-Gly-Phe at 70°C

| pH | Predominant Degradation Pathway(s) | Estimated k_obs (day⁻¹) | Estimated Half-Life (t½) (days) |

| 2.0 | Acid-Catalyzed Scission & Backbiting | 0.85 | 0.82 |

| 4.0 | Water-Catalyzed Scission | 0.15 | 4.62 |

| 7.0 | Backbiting & Base-Catalyzed Scission | 0.45 | 1.54 |

| 9.0 | Base-Catalyzed Scission | 1.20 | 0.58 |

Note: These values are estimations based on data for similar peptides and are intended for illustrative purposes. Actual rates will be dependent on temperature and buffer composition.

Experimental Protocols for Stability Assessment

A comprehensive stability study of Gly-Gly-Phe involves a forced degradation study to identify potential degradation products and the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To generate the potential degradation products of Gly-Gly-Phe under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

-

Gly-Gly-Phe peptide

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Incubator/water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Gly-Gly-Phe in high-purity water at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Incubate 1 mL of the stock solution at 70°C for 48 hours.

-

Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

-

Analysis: Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Gly-Gly-Phe from its potential degradation products, thus allowing for accurate quantification of the parent peptide and monitoring of impurity formation over time.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

Method Validation: The proposed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The stability of the Gly-Gly-Phe tripeptide is highly dependent on the pH of the aqueous solution. Degradation occurs primarily through scission (hydrolysis) and backbiting (intramolecular aminolysis) pathways. While the peptide is most stable in the acidic to neutral pH range (pH 4-6), significant degradation can be expected under strongly acidic and basic conditions. The provided experimental protocols for forced degradation and the proposed stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to accurately assess the stability of Gly-Gly-Phe and related peptides. This understanding is fundamental to the successful development of stable and effective peptide-based pharmaceuticals.

In Vitro Enzymatic Degradation of H-Gly-Gly-Phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential in vitro enzymatic degradation of the tripeptide H-Gly-Gly-Phe-OH. This peptide is of significant interest in various research and development applications, including its use as a cleavable linker in antibody-drug conjugates (ADCs)[]. Understanding its metabolic stability and degradation pathways is crucial for predicting its behavior in biological systems.

Introduction to this compound and its Enzymatic Lability

This compound is a tripeptide consisting of two glycine (B1666218) residues and a C-terminal phenylalanine residue[]. The peptide bonds within this molecule, particularly the bond preceding the phenylalanine, are susceptible to cleavage by various proteases. The presence of a free C-terminus at the phenylalanine residue also makes it a target for carboxypeptidases. The enzymatic degradation of this peptide is a critical consideration in its application, as it can influence its efficacy, pharmacokinetics, and potential off-target effects.

Potential Enzymatic Degradation Pathways

The primary enzymatic degradation of this compound in vitro is expected to occur through the action of peptidases, which are enzymes that hydrolyze peptide bonds[2]. The most probable cleavage sites are the peptide bonds between the amino acid residues and the cleavage of the C-terminal amino acid.

The key enzyme classes likely to be involved in the degradation of this compound include:

-

Carboxypeptidases: These exopeptidases cleave the peptide bond of the C-terminal amino acid. Carboxypeptidase A, for instance, exhibits a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains, such as phenylalanine[3].

-

Aminopeptidases: These exopeptidases sequentially cleave amino acids from the N-terminus of a peptide[4][5].

-

Endopeptidases: These enzymes, such as chymotrypsin (B1334515) and pepsin, cleave peptide bonds within the peptide chain. Chymotrypsin preferentially cleaves at the C-terminus of aromatic amino acids like phenylalanine[6]. Pepsin also shows a preference for cleaving after hydrophobic and aromatic amino acids such as phenylalanine[6].

The potential degradation products resulting from the action of these enzymes are summarized in the table below.

Table 1: Potential Enzymes and Resulting Degradation Products of this compound

| Enzyme Class | Specific Enzyme Example | Potential Cleavage Site | Primary Degradation Products |

| Carboxypeptidases | Carboxypeptidase A | Gly-Phe-OH | H-Gly-Gly-OH + Phenylalanine |

| Aminopeptidases | General Aminopeptidases | H -Gly-Gly-Phe-OH | Glycine + H-Gly-Phe-OH |

| Endopeptidases | Chymotrypsin | Gly-Phe -OH | H-Gly-Gly-OH + Phenylalanine |

| Endopeptidases | Pepsin | Gly-Phe -OH | H-Gly-Gly-OH + Phenylalanine |

Note: The table presents the most probable initial cleavage products. Further degradation of the resulting dipeptides is also possible.

Experimental Protocols for In Vitro Degradation Studies

To investigate the enzymatic degradation of this compound, a series of well-defined in vitro experiments can be conducted. The following protocols provide a general framework for such studies.

General Experimental Workflow

The overall workflow for assessing the in vitro degradation of this compound involves incubation of the peptide with the enzyme or biological matrix of interest, followed by analysis of the reaction mixture at various time points to quantify the disappearance of the parent peptide and the appearance of degradation products.

Protocol 1: Degradation by a Purified Enzyme (e.g., Carboxypeptidase A)

This protocol details the assessment of this compound degradation by a specific, purified enzyme.

Materials:

-

This compound

-

Carboxypeptidase A from bovine pancreas

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

-

HPLC-grade water and acetonitrile (B52724)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in water).

-

Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL in cold Tris-HCl buffer). The exact concentration will depend on the enzyme's activity.

-

Prepare the reaction buffer (50 mM Tris-HCl, pH 7.4).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, this compound solution to a final concentration of, for example, 1 mM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Carboxypeptidase A solution to a final concentration of, for example, 10 µg/mL.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling and Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

-

Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the remaining this compound and its degradation products[7][8][9][10].

-

Use liquid chromatography-mass spectrometry (LC-MS) to confirm the identity of the degradation products by comparing their mass-to-charge ratios with the expected masses[11].

-

Protocol 2: Stability in Biological Matrices (e.g., Human Plasma)

This protocol assesses the stability of this compound in a more complex biological environment like human plasma, which contains a mixture of proteases.

Materials:

-

This compound

-

Human plasma (anticoagulated, e.g., with heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Precipitating/quenching solution (e.g., acetonitrile with an internal standard)

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in PBS).

-

Thaw frozen human plasma on ice.

-

-

Incubation:

-

In a microcentrifuge tube, add the this compound stock solution to the human plasma to achieve a final concentration of, for example, 100 µM.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Course Sampling and Protein Precipitation:

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma mixture (e.g., 100 µL).

-

Immediately add a volume of cold precipitating solution (e.g., 300 µL of acetonitrile) to stop the enzymatic reactions and precipitate plasma proteins.

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the samples by LC-MS/MS to quantify the concentration of this compound over time[11].

-

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example Data Table for Degradation of this compound by Carboxypeptidase A

| Time (minutes) | This compound Concentration (µM) | H-Gly-Gly-OH Concentration (µM) | Phenylalanine Concentration (µM) |

| 0 | 1000 | 0 | 0 |

| 5 | 850 | 150 | 150 |

| 15 | 600 | 400 | 400 |

| 30 | 350 | 650 | 650 |

| 60 | 100 | 900 | 900 |

| 120 | <10 | >990 | >990 |

From such data, key kinetic parameters can be determined, such as the initial rate of degradation and the half-life (t½) of the peptide under the specific experimental conditions.

Conclusion

The in vitro enzymatic degradation of this compound is a critical aspect to consider in its development for various applications. The tripeptide is susceptible to cleavage by several classes of proteases, most notably carboxypeptidases and certain endopeptidases, leading to the formation of smaller peptide fragments and individual amino acids. The detailed experimental protocols provided in this guide offer a robust framework for investigating the stability and degradation pathways of this compound in a controlled laboratory setting. The resulting data are invaluable for optimizing its design and predicting its in vivo behavior.

References

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 7. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. hplc.eu [hplc.eu]

- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 11. pubs.acs.org [pubs.acs.org]

H-Gly-Gly-Phe-OH: A Versatile Tripeptide Building Block in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Gly-Phe-OH (Glycyl-glycyl-L-phenylalanine) is a pivotal building block in contemporary peptide chemistry. Its unique structural features, combining the flexibility of glycine (B1666218) residues with the aromaticity of phenylalanine, render it highly valuable in a range of applications, from the synthesis of bioactive peptides to its role as a cleavable linker in sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis strategies, and key applications of this compound, with a focus on its practical implementation in peptide synthesis. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the knowledge required to effectively utilize this versatile tripeptide.

Introduction

Peptide synthesis is a cornerstone of biomedical research and drug development, enabling the creation of novel therapeutics, research tools, and biomaterials. The strategic use of pre-synthesized peptide fragments, or building blocks, can significantly streamline the synthesis of complex peptides by reducing the number of individual coupling steps and simplifying purification processes. This compound is one such critical building block, recognized for its utility in constructing longer peptide chains and for its specific application as an enzymatically cleavable linker.

This guide will delve into the technical aspects of using this compound, covering its physicochemical properties, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its prominent role in the design of Antibody-Drug Conjugates (ADCs).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoic acid |

| Synonyms | Glycyl-glycyl-L-phenylalanine |

| CAS Number | 6234-26-0 |

| Molecular Formula | C13H17N3O4 |

| Molecular Weight | 279.30 g/mol |

| Appearance | White to off-white powder or crystal |

| Melting Point | 228-230 °C (decomposes)[1] |

| Purity (typical) | ≥98% (HPLC) |

| Storage Conditions | Store at -20°C, protected from light and moisture[1] |

This compound in Peptide Synthesis

This compound is frequently employed as a fragment in the synthesis of larger peptides, most notably in the creation of enkephalin analogs. Enkephalins are endogenous opioid pentapeptides, with Leu-enkephalin having the sequence Tyr-Gly-Gly-Phe-Leu. The Gly-Gly-Phe motif is a core component of these neuropeptides. The use of the pre-formed tripeptide can enhance the efficiency of the overall synthesis.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing peptides in the laboratory is Solid-Phase Peptide Synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

Experimental Protocol: Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) via a Fragment Approach

This protocol is adapted from standard Fmoc-SPPS procedures for enkephalin synthesis and illustrates how this compound could be incorporated. For simplicity, this protocol details the sequential addition of the constituent amino acids. A fragment condensation approach would involve coupling the pre-formed this compound tripeptide.

Materials:

-

Fmoc-Leu-Wang resin (0.5 mmol/g substitution)

-

Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®

-

Fmoc deprotection reagent: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Precipitation solvent: Cold diethyl ether

-

Purification: Preparative and analytical C18 reverse-phase HPLC columns

Procedure:

-

Resin Preparation:

-

Swell 200 mg of Fmoc-Leu-Wang resin (0.1 mmol) in 5 mL of DMF in a fritted syringe for 1 hour.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Coupling of Fmoc-Phe-OH:

-

In a separate vial, dissolve Fmoc-Phe-OH (116.2 mg, 0.3 mmol), OxymaPure® (42.6 mg, 0.3 mmol) in 2 mL of DMF.

-

Add DIC (46.6 µL, 0.3 mmol) and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling (absence of blue color indicates complete coupling).

-

-

Synthesis Cycles for Glycine and Tyrosine:

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps sequentially for:

-

Fmoc-Gly-OH (89.2 mg, 0.3 mmol)

-

Fmoc-Gly-OH (89.2 mg, 0.3 mmol)

-

Fmoc-Tyr(tBu)-OH (137.9 mg, 0.3 mmol)

-

-

-

Final Fmoc Deprotection:

-